1H-Indazol-7-amine
Overview
Description
1H-Indazol-7-amine, also known as 7-Amino-1H-indazole, is a compound with the molecular formula C7H7N3 . It is a solid substance at 20 degrees Celsius . It is also known by other names such as 2h-indazol-7-amine, 7-aminoindazole, 1h-indazol-7-ylamine, 7-aminindazole, 1h-indazole-7-ylamine, and pubchem20891 .
Synthesis Analysis
Recent strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The molecular structure of 1H-Indazol-7-amine is represented as C1=CC2=C (C (=C1)N)NN=C2 . The molecular weight of this compound is approximately 133.15 g/mol .
Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation .
Physical And Chemical Properties Analysis
1H-Indazol-7-amine is a solid substance at 20 degrees Celsius . Its molecular weight is approximately 133.15 g/mol .
Scientific Research Applications
- Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
- They have gained considerable attention in the field of medicinal chemistry . This is due to their wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
- The strategies for the synthesis of indazole derivatives include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- These synthetic approaches have been published during the last five years .
Medicinal Chemistry
Synthesis of Indazole Derivatives
Safety And Hazards
1H-Indazol-7-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Indazole-containing derivatives, including 1H-Indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further structural modifications of the 1H-indazole framework to develop more effective and low-toxic anticancer agents .
properties
IUPAC Name |
1H-indazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFCAGPSWJBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175718 | |
Record name | 1H-Indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazol-7-amine | |
CAS RN |
21443-96-9 | |
Record name | 1H-Indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21443-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021443969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-7-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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